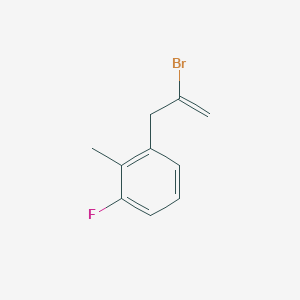
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene
概要
説明
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorine atom attached to a phenyl ring, along with a propene chain. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(2-cyano-3-fluorophenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production of this compound.
化学反応の分析
Types of Reactions
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or alkoxide salts in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Addition Reactions: Electrophiles like hydrogen halides (HCl, HBr) or nucleophiles like Grignard reagents in anhydrous conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce halogenated or hydroxylated products.
科学的研究の応用
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene involves its interaction with molecular targets and pathways in biological systems. The presence of the cyano and fluorine groups can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The bromine atom can also participate in covalent bonding with target molecules, further influencing its biological effects.
類似化合物との比較
Similar Compounds
3-(2-Cyano-3-fluorophenyl)-1-propene: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-3-phenyl-1-propene: Lacks the cyano and fluorine groups, resulting in different chemical and biological properties.
2-Bromo-3-(2-cyano-4-fluorophenyl)-1-propene: Similar structure but with a different position of the fluorine atom, which can influence its reactivity and interactions.
Uniqueness
2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene is unique due to the combination of the bromine, cyano, and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for exploring new chemical transformations and developing novel therapeutic agents.
特性
IUPAC Name |
2-(2-bromoprop-2-enyl)-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-7(11)5-8-3-2-4-10(12)9(8)6-13/h2-4H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFCDDHUFQMOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C(=CC=C1)F)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















